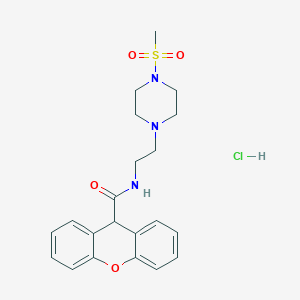
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group, linked to a xanthene core via an ethyl chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Linking to the Xanthene Core: The functionalized piperazine is then linked to the xanthene core. This step involves the reaction of the piperazine derivative with a xanthene carboxylic acid derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction temperatures, solvent systems, and reaction times.
Purification: Utilizing techniques such as recrystallization, chromatography, and filtration to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Modified piperazine derivatives.
Substitution Products: Various substituted piperazine-xanthene derivatives.
科学研究应用
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and xanthene core allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide
- N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide sulfate
Uniqueness
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride stands out due to its enhanced solubility and stability in the hydrochloride salt form. This makes it more suitable for various applications compared to its non-salt counterparts. Additionally, the specific substitution pattern on the piperazine ring and the xanthene core provides unique chemical and biological properties, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-9H-xanthene-9-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S.ClH/c1-29(26,27)24-14-12-23(13-15-24)11-10-22-21(25)20-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)20;/h2-9,20H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLCLZTZGTHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
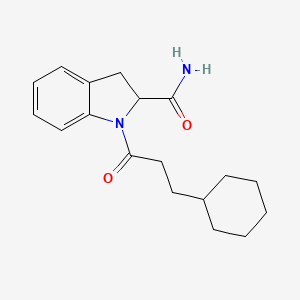
![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)

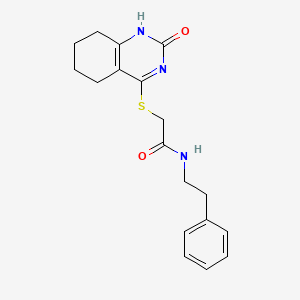
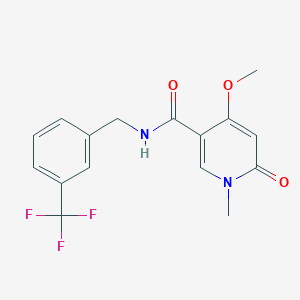
![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)
![N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2811150.png)
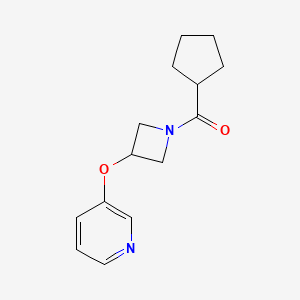
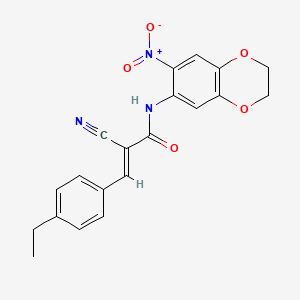
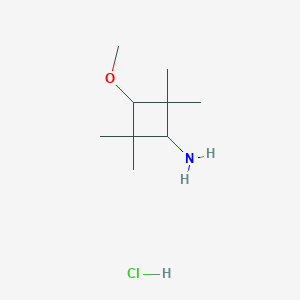
![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)
![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)

